1-Hydroperoxypropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135251-55-7 |
|---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
92.09 g/mol |
IUPAC Name |
1-hydroperoxypropan-1-ol |
InChI |
InChI=1S/C3H8O3/c1-2-3(4)6-5/h3-5H,2H2,1H3 |
InChI Key |
RIRTXIQGPQFACK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hydroperoxypropan 1 Ol and Analogues
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward route to 1-hydroperoxypropan-1-ol and related α-hydroxy hydroperoxides. These methods involve the direct formation of the characteristic C-O-O-H functional group.
Aldehyde-Hydroperoxide Reaction Pathways
The reaction of aldehydes with hydrogen peroxide represents a primary and reversible pathway for the synthesis of α-hydroxy hydroperoxides (α-HHPs), including this compound. copernicus.orgcopernicus.org This reaction proceeds via the nucleophilic addition of hydrogen peroxide to the carbonyl group of an aldehyde. copernicus.org For instance, the reaction of propionaldehyde (B47417) with hydrogen peroxide yields this compound.
Significant formation of α-HHPs has been observed for a range of aldehydes, including formaldehyde, acetaldehyde, and propionaldehyde. copernicus.org The formation of these compounds can be influenced by factors such as temperature, with lower temperatures generally favoring their formation, albeit at a slower rate. copernicus.org The reaction is often catalyzed by acids. nih.gov
The general reaction can be represented as: RCHO + H₂O₂ ⇌ RCH(OH)OOH
Studies have utilized techniques like ¹H NMR spectroscopy and mass spectrometry to identify and quantify the formation of these hydroperoxides from various aldehydes. copernicus.orgcopernicus.org
Addition Reactions to Unsaturated Carbon-Carbon Bonds
The addition of a hydroperoxide group to unsaturated carbon-carbon bonds is another direct method for synthesizing hydroperoxides. One notable approach is the singlet-oxygen ene reaction with alkenes, which efficiently introduces a hydroperoxide function. beilstein-journals.orgnih.gov This method has been explored for the synthesis of various hydroperoxide-containing compounds. unl.edu
Another method involves the peroxysilylation of alkenes with molecular oxygen in the presence of triethylsilane, catalyzed by cobalt(II) diketonates. beilstein-journals.orgnih.gov While not specific to this compound, this demonstrates a general strategy for creating hydroperoxides from alkenes.
Oxetane and Epoxide Ring-Opening Reactions with Hydroperoxides
The ring-opening of strained heterocyclic compounds like oxetanes and epoxides with hydroperoxides provides a regioselective and stereoselective route to hydroxy hydroperoxides. researchgate.net Lewis acid-catalyzed opening of oxetanes with hydrogen peroxide can produce 3-hydroperoxyalkanols. researchgate.net This method is particularly valuable for creating enantiomerically enriched products. researchgate.net
Similarly, the ring-opening of epoxides with hydrogen peroxide, often catalyzed by transition metal complexes such as bis(acetylacetonato)dioxomolybdenum(VI), is a general method for synthesizing hydroxy hydroperoxides. mdpi.com The reaction typically involves the nucleophilic attack of the hydroperoxide at one of the epoxide carbons. masterorganicchemistry.comlibretexts.org Under basic conditions, the attack usually occurs at the less substituted carbon in an SN2-like manner. masterorganicchemistry.comlibretexts.org In acidic conditions, the reaction has more SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org
Indirect Synthetic Routes and Precursor Chemistry
Indirect methods involve the synthesis of a precursor molecule which is then converted to the desired hydroperoxide.
Catalytic Oxidation Pathways for Alcohol Conversion
The catalytic oxidation of alcohols offers an indirect route to hydroperoxides. Secondary alcohols can be oxidized using molecular oxygen in the presence of a catalyst like N-hydroxyphthalimide (NHPI) to form an intermediate α-hydroxy hydroperoxide. wordpress.com This process can be enhanced by the addition of a co-catalyst such as Co(acac)₃. researchgate.net
This method has been utilized for the synthesis of hydrogen peroxide, where the α-hydroxy hydroperoxide is an intermediate. wordpress.com The general principle involves the generation of a carbon-centered radical at the α-position of the alcohol, which then reacts with oxygen. unimi.it
| Catalyst System | Alcohol Type | Product | Reference |
| NHPI / O₂ | Secondary Alcohols | α-hydroxy hydroperoxide (intermediate) | wordpress.com |
| NHPI / Co(acac)₃ / O₂ | Secondary Alcohols | Ketones (via hydroperoxide intermediate) | researchgate.net |
| Iron(III) complex / H₂O₂ | Primary and Secondary Alcohols | Aldehydes and Ketones | unimi.it |
Peroxycarbenium-Mediated Carbon-Carbon Bond Formations
Peroxycarbenium ions are key intermediates in several reactions that can lead to the formation of peroxides. unl.edudntb.gov.ua These reactive species can be generated from the ozonolysis of unsaturated compounds or from peroxyacetals in the presence of a Lewis acid. beilstein-journals.orgunl.edu The peroxycarbenium ion can then undergo various transformations, including intramolecular cyclization or reaction with nucleophiles, to form new carbon-carbon or carbon-oxygen bonds, ultimately leading to complex peroxide structures. unl.edumdpi.com
For example, the ozonolysis of certain unsaturated hydroperoxides can lead to the formation of a peroxycarbenium ion, which then cyclizes to form cyclic peroxides. beilstein-journals.org While not a direct synthesis of this compound, the manipulation of peroxycarbenium ions represents a sophisticated strategy for constructing molecules with a peroxide moiety. unl.eduunl.edu
Formation as By-products in Industrial Processes (e.g., Propylene (B89431) Oxide Production)
While the direct formation of this compound is not explicitly detailed as a major by-product in these large-scale processes, its generation is chemically plausible. Industrial oxidation of propylene can sometimes yield propanal as a minor side-product. This propanal could subsequently react with hydrogen peroxide present in the system to form this compound.
Furthermore, α-hydroxyhydroperoxides are known products of the ozonolysis of alkenes in aqueous environments. researchgate.netacs.org The ozonolysis of propene proceeds through the formation of Criegee intermediates. researchgate.net The reaction of the substituted Criegee intermediate (CH₃CHOO) with water leads to the formation of an α-hydroxyhydroperoxide, in this case, 1-hydroxyethyl hydroperoxide, an analogue of the target compound. acs.org This highlights a potential environmental pathway for the formation of similar structures.
Catalytic Systems in Hydroperoxide Synthesis
The deliberate synthesis of hydroperoxides, including α-hydroxyhydroperoxides like this compound, is often achieved through carefully controlled catalytic reactions. These methods typically involve the oxidation of a suitable precursor using an oxygen source, mediated by a catalyst.
Acid catalysis is a fundamental strategy for the synthesis of α-hydroxyhydroperoxides from their corresponding aldehydes and hydrogen peroxide. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydrogen peroxide. This general method is applicable to a wide range of aldehydes. beilstein-journals.org
For the synthesis of this compound, propanal would be treated with hydrogen peroxide under acidic conditions. Strong mineral acids such as sulfuric acid (H₂SO₄) are effective catalysts for this transformation. beilstein-journals.orgnih.gov Other catalysts, including Lewis acids and other protic acids, can also be employed to promote the formation of hydroperoxides from carbonyls or epoxides. nih.gov For instance, tin(IV) chloride has been used to catalyze the reaction of epoxides with hydrogen peroxide to yield α-hydroxyhydroperoxides. nih.gov
| Reactants | Catalyst Example | Product | General Reaction |
|---|---|---|---|
| Aldehyde + H₂O₂ | H₂SO₄ | α-Hydroxyhydroperoxide | R-CHO + H₂O₂ ⇌ R-CH(OH)OOH |
| Propanal + H₂O₂ | H₂SO₄ | This compound |
Transition metal complexes are versatile catalysts for oxidation reactions, enabling the synthesis of peroxides through various mechanisms. mdpi.com While direct catalytic oxidation to form this compound is specific, several related transition metal-catalyzed processes for creating peroxy compounds are well-established.
One prominent method is the oxidation of cyclopropanols. The ring-opening of cyclopropanols using molecular oxygen can be catalyzed by various transition metal salts, such as those containing Manganese(II), Cobalt(II), Copper(II), or Iron(III), to yield 1,2-dioxolanes, which are cyclic peroxide structures. beilstein-journals.orgresearchgate.netresearchgate.net For example, cyclopropanols can be readily oxidized by molecular oxygen in the presence of Mn(II) acetylacetonate. beilstein-journals.org
Another significant approach is the Isayama–Mukaiyama reaction, which involves the peroxysilylation of alkenes. nih.govresearchgate.net This reaction uses molecular oxygen and a silane (B1218182) in the presence of a cobalt(II) catalyst, such as Co(acac)₂ or the more superior Co(thd)₂, to form a silyl (B83357) peroxide. lookchem.comwikipedia.org This intermediate can then be converted to the corresponding hydroperoxide. This method allows for the introduction of a peroxide functional group into a molecule starting from an alkene. nih.govepa.gov
| Reaction Type | Substrate | Catalyst | Key Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| Cyclopropanol Oxidation | Cyclopropanols | Mn(II) or Fe(III) salts | O₂ | 1,2-Dioxolanes | beilstein-journals.org |
| Isayama–Mukaiyama Peroxysilylation | Alkenes | Co(II) complexes (e.g., Co(thd)₂) | O₂, R₃SiH | Silyl Peroxides | nih.govlookchem.com |
| Cyclopropane Oxidation | Bicycloalkanols | Cu(II) acetylacetonate | O₂, hν | 1,2-Dioxolanes | beilstein-journals.org |
Formation Pathways and Elucidation of Reaction Mechanisms of 1 Hydroperoxypropan 1 Ol
Atmospheric Formation Processes
In the atmosphere, 1-hydroperoxypropan-1-ol is primarily formed through the ozonolysis of unsaturated volatile organic compounds (VOCs), which involves the reaction of Criegee intermediates with water.
Criegee Intermediate Reactions via α-Addition of Water to CI-3
The ozonolysis of certain alkenes leads to the formation of Criegee intermediates (CIs), which are carbonyl oxides. rsc.org Specifically, the Criegee intermediate CH3CHOO, also known as CI-3, can react with water in the atmosphere. d-nb.info This reaction proceeds via an α-addition of a water molecule to the Criegee intermediate. d-nb.info The initial step involves the formation of a hydrogen-bonded complex between the carbonyl oxide and water. osti.gov Subsequently, a hydrogen atom is transferred from the water molecule to the terminal oxygen of the Criegee intermediate, resulting in the formation of the α-hydroxy hydroperoxide, this compound. osti.gov This reaction is a key pathway for the atmospheric removal of Criegee intermediates. osti.govnih.gov While the reaction rate with a single water molecule can be slow, the high concentration of water in the troposphere makes this a dominant atmospheric fate for CIs. osti.gov
Recent computational studies have revealed that water charge transfer at the aqueous interface of aerosols and clouds can significantly accelerate the reaction between Criegee intermediates and water. nih.gov This process creates water radical anions (H₂O⁻) at the surface, which enhances the electrostatic attraction with the CI and facilitates the nucleophilic attack by water on the carbonyl group of the CI. nih.gov
Ozonolysis of Unsaturated Volatile Organic Compounds (VOCs)
The gas-phase ozonolysis of unsaturated VOCs is a significant source of this compound in the troposphere. rsc.org This process is initiated by the reaction of ozone with the carbon-carbon double bonds in VOCs, leading to the formation of a primary ozonide. nih.govmasterorganicchemistry.com This unstable intermediate rapidly decomposes to form a carbonyl compound and a Criegee intermediate. nih.govmasterorganicchemistry.com
In the presence of water vapor, the Criegee intermediate can then react to form α-hydroxyalkyl-hydroperoxides, such as this compound. escholarship.orgacs.org The reaction of ozone with unsaturated hydrocarbons is a complex process that contributes to the formation of free radicals and particulate matter in the atmosphere. rsc.org
Role in Secondary Organic Aerosol (SOA) Formation from Green Leaf Volatiles (GLVs)
Green leaf volatiles (GLVs), a class of biogenic VOCs emitted by plants, particularly during mowing, are important precursors to secondary organic aerosol (SOA) formation. d-nb.infocopernicus.org The oxidation of GLVs, such as (Z)-3-hexenal and (E)-2-hexenal, by ozone is a significant pathway for generating SOA. d-nb.info The ozonolysis of these compounds produces Criegee intermediates, which, upon reaction with water, form hydroperoxides like this compound. d-nb.info
These hydroperoxides are often less volatile than their precursor VOCs and can partition into the aerosol phase, contributing to the growth of SOA particles. d-nb.infodoi.org The formation of this compound from GLV ozonolysis highlights the significant contribution of biogenic emissions to atmospheric aerosol levels, especially in suburban areas with extensive lawn cover. d-nb.infocopernicus.org The interaction between biogenic VOCs from sources like lawns and anthropogenic pollutants can synergistically enhance SOA production. d-nb.info
Enzymatic and Biocatalytic Formation Mechanisms
While atmospheric pathways are a major source of this compound, enzymatic reactions can also lead to the formation of similar hydroperoxide structures.
Peroxidase-Mediated Pathways (e.g., Lignin (B12514952) Peroxidase)
Lignin peroxidase (LiP), an extracellular heme peroxidase produced by certain fungi, is known to catalyze the oxidative degradation of lignin and related aromatic compounds. mdpi.com In the presence of hydrogen peroxide, LiP can catalyze the C-C cleavage of propenyl side chains in lignin model compounds. mdpi.com While the direct formation of this compound by LiP has not been explicitly detailed, the proposed mechanisms for the oxidation of compounds like 1-(3′,4′-dimethoxyphenyl)propene involve the formation of hydroperoxy intermediates. mdpi.com
The catalytic cycle of peroxidases involves the formation of a high-valent iron-oxo species called Compound I. nih.gov This powerful oxidant can abstract electrons from substrates, initiating a series of radical reactions. zobodat.at In the presence of molecular oxygen and water, these radical intermediates could potentially lead to the formation of hydroperoxides. mdpi.com For instance, the LiP-catalyzed oxidation of 1-(3′,4′-dimethoxyphenyl)propene is suggested to proceed through a cation radical species which, in the presence of water and molecular oxygen, forms 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-ol. mdpi.com This highlights a plausible biocatalytic route for the formation of hydroperoxypropanol derivatives.
Reaction Kinetics and Energetics of Formation Pathways
The efficiency and favorability of the formation pathways of this compound are governed by their reaction kinetics and energetics.
Kinetic investigations have confirmed that the formation of this compound from the α-addition of water to the CI-3 Criegee intermediate is a favored reaction pathway. d-nb.infocopernicus.org However, the subsequent decomposition of this compound to form propanoic acid and water has a high energy barrier of 45.57 kcal mol⁻¹, making this decomposition unlikely under typical atmospheric conditions. d-nb.info
The rate of reaction is influenced by factors such as the concentration of reactants and temperature. studymind.co.uk For the atmospheric formation of this compound, the high concentration of water vapor helps to drive the reaction forward, despite potentially low rate coefficients for the reaction with a single water molecule. osti.govlibretexts.org The energetics of a reaction, specifically the activation energy, determines the minimum energy required for the reaction to occur. chemicals.co.uk The formation of this compound from the Criegee intermediate and water proceeds over an energetic barrier. osti.gov
Theoretical calculations using methods like the M06-2X functional and CCSD(T) are employed to investigate the reaction mechanisms and determine the kinetic and energetic parameters of these atmospheric reactions. researchgate.netucf.edu These computational studies provide valuable insights into the potential energy surfaces and transition states of the reactions leading to the formation of this compound.
Degradation and Transformation Chemistry of 1 Hydroperoxypropan 1 Ol
Decomposition Pathways and Mechanisms
The degradation of 1-hydroperoxypropan-1-ol is governed by the inherent instability of the peroxide bond and the influence of adjacent functional groups. Decomposition can be initiated thermally, photolytically, or through catalysis, particularly by acids. researchgate.netresearchgate.net The primary pathways include intramolecular rearrangements, radical elimination, and cleavage of the weak oxygen-oxygen (O-O) bond.
Intramolecular rearrangements are a significant pathway for the transformation of hydroperoxides. nih.gov In the case of α-hydroxyhydroperoxides, acid-catalyzed rearrangements can occur, which may suppress the formation of radical species. researchgate.net These rearrangements can lead to more stable isomeric structures. For instance, theoretical studies on similar intermediates suggest that intramolecular hydrogen shifts can occur, transforming the initial structure into different isomers. mdpi.com One possible rearrangement for this compound could involve the migration of a hydrogen atom, potentially leading to the formation of a gem-diol structure after subsequent reactions, a process observed in the decomposition of other α-HHPs. acs.org
The decomposition of related α-azidoperoxides, for example, is known to proceed through an intramolecular rearrangement to yield esters. nih.gov While the specific mechanism for this compound is not extensively detailed in the literature, analogies with other peroxides suggest that such non-radical pathways are plausible, especially under acidic conditions. researchgate.netresearchgate.net
The elimination of a peroxyl radical (HO₂•) is another key decomposition channel. nih.gov This pathway is considered a concerted elimination reaction and is crucial in the chemistry of similar peroxy radicals. nih.gov Studies on the decomposition of related, more complex hydroperoxides have shown that the elimination of a peroxyl radical can be an endothermic process leading to the formation of an enol. mdpi.com For this compound, this would involve the formation of prop-1-en-1-ol, which would then likely tautomerize to the more stable propanal.
This elimination process is a chain propagation step in radical chemistry because it transforms one radical into another (in this case, the initial radical that formed the hydroperoxide leads to the production of a hydroperoxyl radical). nih.gov The rate of this elimination is highly dependent on the molecular structure and conditions. mdpi.com
The oxygen-oxygen single bond is the weakest bond in a hydroperoxide molecule, and its cleavage is a fundamental decomposition step. wayne.edu The homolytic cleavage of the O-O bond in this compound results in the formation of two radical species: a hydroxyl radical (•OH) and a 1-hydroxypropoxy radical (CH₃CH₂CH(OH)O•).
Reaction: O-O Bond Homolysis
This bond scission is often the rate-determining step in the thermal decomposition of peroxides. nih.gov The energy required for this cleavage, known as the bond dissociation energy (BDE), is relatively low, making hydroperoxides thermally and photolytically sensitive. wayne.eduatamanchemicals.com The resulting alkoxy radical is highly reactive and can undergo further reactions, such as β-C-C scission or hydrogen abstraction, leading to a cascade of products. researchgate.net The reactivity of copper(II)-hydroperoxo complexes, for example, often proceeds through the cleavage of the O-O bond to generate highly reactive intermediates. d-nb.info
Research Findings on Peroxide Decomposition Mechanisms
| Decomposition Pathway | Key Characteristics | Resulting Species | Influencing Factors |
| Intramolecular Rearrangement | Non-radical pathway, often acid-catalyzed. researchgate.netnih.gov | Isomeric compounds, potentially gem-diols. acs.org | pH, presence of catalysts. researchgate.net |
| Peroxyl Radical Elimination | Concerted elimination, chain propagation. nih.gov | Enol (e.g., prop-1-en-1-ol), hydroperoxyl radical (HO₂•). mdpi.com | Molecular structure, temperature. mdpi.com |
| O-O Bond Cleavage | Homolytic bond scission, radical formation. wayne.edu | Alkoxy radical (CH₃CH₂CH(OH)O•), hydroxyl radical (•OH). | Heat, light, presence of metal ions. nih.govatamanchemicals.com |
Elimination of Peroxyl Radicals
Identification of Transformation Products and Key Intermediates
The decomposition of this compound yields a range of stable and transient species. The specific products formed depend on the dominant decomposition pathway.
Propanoic acid is a potential end-product of the oxidative degradation of this compound. The formation pathway likely involves the initial decomposition of the hydroperoxide to an aldehyde, specifically propanal. This can occur via the elimination of a water molecule from the 1-hydroxypropoxy radical formed during O-O bond cleavage or through the tautomerization of the enol formed after peroxyl radical elimination. mdpi.com
Decomposition to Aldehyde: CH₃CH₂CH(OH)OOH → CH₃CH₂CHO + H₂O
Oxidation to Carboxylic Acid: CH₃CH₂CHO + [O] → CH₃CH₂COOH
The direct oxidation of primary alcohols to their corresponding carboxylic acids is a fundamental transformation in organic chemistry. nih.gov
Besides propanoic acid, several other oxygenated organic compounds are expected transformation products.
Propanal (Propionaldehyde): As mentioned, propanal is a key intermediate formed from the decomposition of this compound. mdpi.com
Propan-1-ol: The reduction of the hydroperoxide group can lead to the formation of propan-1,1-diol, which is unstable and would readily lose water to form propanal. However, reduction of the intermediate propanal would yield propan-1-ol. doubtnut.com
Acetophenone (B1666503) and Methylstyrene: While not directly from this compound, the decomposition of a structurally similar compound, cumyl hydroperoxide, yields acetophenone and methylstyrene, illustrating that fragmentation of the carbon backbone can lead to smaller ketone and alkene products. atamanchemicals.com
Epoxides and Diols: The decomposition of other complex hydroperoxides has been shown to produce epoxides and diols through complex redox and rearrangement processes. rsc.org Similar pathways could potentially lead to the formation of small cyclic ethers or additional diol isomers from this compound fragments.
Identified Transformation Products of this compound Degradation
| Product Name | Chemical Formula | Formation Pathway |
| Propanoic Acid | CH₃CH₂COOH | Oxidation of the intermediate, propanal. nih.gov |
| Propanal | CH₃CH₂CHO | Tautomerization of enol after HO₂• elimination or decomposition of the 1-hydroxypropoxy radical. mdpi.com |
| Propan-1-ol | CH₃CH₂CH₂OH | Reduction of the intermediate, propanal. doubtnut.com |
| Hydroxyl Radical | •OH | Homolytic cleavage of the O-O bond. wayne.edu |
| Hydroperoxyl Radical | HO₂• | Elimination from the parent molecule. nih.gov |
Formation of Carboxylic Acids (e.g., Propanoic Acid)
Environmental and Atmospheric Degradation Processes
This compound, an α-hydroxyhydroperoxide (α-HHP), is an oxygenated organic compound that can be formed in the atmosphere through various chemical reactions. Its persistence and transformation are governed by a series of degradation processes that determine its environmental fate and impact. These processes include reactions with key atmospheric oxidants, transformations in aqueous phases like cloud droplets and aerosols, and other non-biological degradation pathways.
Atmospheric Oxidation by Hydroxyl Radicals (OH)
The reaction with the hydroxyl (OH) radical is a primary degradation pathway for most volatile organic compounds (VOCs) in the troposphere. For this compound, this oxidation proceeds via hydrogen abstraction from one of several possible sites on the molecule. While direct experimental kinetic data for this compound is limited, the reaction mechanism can be inferred from studies on similar small hydroperoxides, such as methyl hydroperoxide (CH₃OOH).
The OH radical can abstract a hydrogen atom from:
The hydroperoxyl (-OOH) group.
The hydroxyl (-OH) group.
The carbon-hydrogen (C-H) bonds at the α, β, or γ positions.
The reaction with OH radicals has two primary H-abstraction channels, analogous to those for methyl hydroperoxide. Abstraction of the terminal hydrogen from the hydroperoxy group leads to the formation of a peroxy radical, while abstraction from a C-H bond can lead to the formation of other products. nih.gov For methyl hydroperoxide, the reaction with OH radicals has a measured rate constant of approximately (3.99 ± 0.15) × 10⁻¹² cm³·molecule⁻¹·s⁻¹, which corresponds to an atmospheric lifetime of about 2.9 days. The reaction rate for this compound is expected to be of a similar magnitude.
The primary products of the OH-initiated oxidation of larger alkanes often include hydroxycarbonyls, formed through the subsequent reactions of the resulting alkyl radicals with oxygen. nih.gov The reaction of the peroxy radicals formed from this compound with nitric oxide (NO) would lead to the formation of alkoxy radicals, which can then decompose or isomerize, leading to various oxygenated products. conicet.gov.arcopernicus.org
Table 1: Estimated Reaction Rate Constants and Atmospheric Lifetimes for OH Radical Oxidation This table provides estimated values based on data from analogous compounds due to the lack of direct experimental data for this compound.
| Parameter | Estimated Value | Basis of Estimation | Reference |
|---|---|---|---|
| k(OH + this compound) at 298 K | ~ 4-8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Based on methyl hydroperoxide and structure-activity relationships. | utoronto.ca |
| Atmospheric Lifetime (τ) | ~ 1.5 - 3 days | Calculated using τ = 1/(k[OH]) with a typical global average [OH] of 1 x 10⁶ molecules cm⁻³. |
Reactions with Ozone (O₃) and Nitrate (B79036) Radicals (NO₃)
Reaction with Ozone (O₃): As a saturated compound, this compound is not expected to react significantly with ozone in the gas phase. rsc.org The primary atmospheric reaction of ozone is with compounds containing carbon-carbon double bonds. rsc.orgmit.edu However, this compound is itself a product of alkene ozonolysis in the presence of water. For example, it is formed from the reaction of Criegee intermediates with water during the ozonolysis of compounds like cis-3-hexene. d-nb.infocopernicus.org One study noted that while the formation of this compound is a favored pathway, its subsequent decomposition to propanoic acid and water faces a high energy barrier, suggesting it is not a likely direct decomposition route in the gas phase. d-nb.infocopernicus.org
Reaction with Nitrate Radicals (NO₃): The nitrate radical (NO₃) is a significant oxidant during the nighttime when photolysis does not occur. Similar to ozone, NO₃ radicals react most rapidly with unsaturated compounds. copernicus.orgcopernicus.org The reaction of NO₃ with saturated compounds like this compound proceeds via H-atom abstraction, a mechanism similar to that of OH radicals, but the reaction rates are generally much slower. nist.gov
While specific kinetic data for this compound are unavailable, the rate constants for NO₃ reactions with saturated organic compounds are typically several orders of magnitude lower than those for OH reactions. nist.gov Therefore, oxidation by nitrate radicals is considered a minor loss pathway for this compound in the atmosphere compared to daytime oxidation by OH radicals.
Heterogeneous Reactions in Aqueous and Particulate Phases (e.g., Aerosol Particles)
The chemistry of this compound in atmospheric aqueous phases, such as cloud water and the water content of aerosols, is a critical aspect of its environmental fate. As an α-hydroxyhydroperoxide (α-HHP), it can be formed through the reversible nucleophilic addition of hydrogen peroxide (H₂O₂) to propanal. copernicus.orgresearchgate.net This reaction is a potentially significant pathway for the formation of highly oxygenated molecules within atmospheric aerosols, contributing to secondary organic aerosol (SOA) mass. copernicus.orgresearchgate.net
Key findings regarding the heterogeneous and aqueous-phase chemistry of α-HHPs include:
Formation Equilibrium: Significant α-HHP formation is observed from the reaction of H₂O₂ with aldehydes like formaldehyde, acetaldehyde, and propionaldehyde (B47417) in the aqueous phase. copernicus.orgresearchgate.net
Decomposition: The formation is reversible, and α-HHPs can decompose back to the parent aldehyde and H₂O₂. acs.org The decomposition rate is strongly dependent on temperature and the amount of water present; decomposition is faster at higher temperatures and in more dilute aqueous solutions. acs.orgacs.org For example, α-HHs derived from terpene ozonolysis were found to be stable under dry conditions but decomposed rapidly in the presence of water vapor. acs.org
pH and Metal Ion Effects: The decomposition of α-HHPs can be acid-catalyzed. acs.orgacs.org In acidic aqueous media, this H⁺-catalyzed decomposition, which produces an aldehyde and H₂O₂, can outcompete reactions with metal ions like Fe²⁺. acs.org The H₂O₂ produced can then participate in Fenton chemistry (reaction with Fe²⁺) to generate OH radicals within the aerosol phase. acs.org
Role in SOA: The formation of α-HHPs can significantly affect the properties of SOA. copernicus.org By converting volatile aldehydes into less volatile, highly oxygenated species, this process can enhance the partitioning of organic material to the particle phase. researchgate.net They may also contribute to the formation of organosulfates through heterogeneous reactions on acidic sulfate (B86663) aerosols. semanticscholar.orgcopernicus.org
Table 2: Factors Influencing Aqueous-Phase Decomposition of α-Hydroxyhydroperoxides (α-HHPs)
| Factor | Effect on Decomposition Rate | Mechanism | Reference |
|---|---|---|---|
| Increasing Temperature | Increases | Provides energy to overcome the activation barrier for decomposition. | acs.org |
| Increasing Water Content (Lower organic concentration) | Increases | Water acts as a reactant in the decomposition back to aldehyde and H₂O₂. | acs.org |
| Decreasing pH (Increasing Acidity) | Increases | H⁺-catalyzed decomposition pathway becomes more significant. | acs.orgacs.org |
| Presence of Metal Ions (e.g., Fe²⁺) | Negligible on direct α-HHP decomposition in acidic media | H⁺-catalyzed decomposition is much faster. However, Fe²⁺ reacts with the H₂O₂ product to form OH radicals. | acs.org |
Computational and Theoretical Studies on 1 Hydroperoxypropan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. researchgate.net Methods such as Density Functional Theory (DFT) are widely employed to determine the electronic structure, optimized geometry, and energetics of chemical species. researchgate.netplos.org For 1-hydroperoxypropan-1-ol, these calculations can elucidate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and total energy. researchgate.net
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Calculations for related hydroperoxides have been successfully performed using hybrid functionals like M06-2X with a 6-31++G(d,p) basis set, which provides a good balance of accuracy and computational cost for characterizing reactants, intermediates, and transition states. mdpi.com While specific calculations for this compound are not widely published, the principles from these studies are directly applicable. These computational approaches can also predict spectroscopic data, such as NMR chemical shifts, by using methods like the gauge-independent atomic orbital (GIAO). plos.org
Table 1: Typical Quantum Chemical Parameters Calculated for Organic Molecules This table is illustrative of the types of data generated from quantum chemical calculations and does not represent experimentally verified values for this compound.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate an electron. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the ability to accept an electron. researchgate.net |
| ΔE (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Ionization Potential (I) | The energy required to remove an electron. | Related to EHOMO. researchgate.net |
| Electron Affinity (A) | The energy released when an electron is added. | Related to ELUMO. researchgate.net |
Theoretical Elucidation of Reaction Mechanisms
Theoretical studies have been crucial in identifying the formation pathways of this compound in the atmosphere. One significant pathway is through the ozonolysis of other volatile organic compounds (VOCs). For instance, kinetic investigations of the ozonolysis of cis-3-hexenyl acetate (B1210297), a compound released from mowed grass, confirmed that the formation of this compound is a favored reaction pathway. d-nb.infocopernicus.org This reaction proceeds via the hydration of a stabilized Criegee intermediate (CI), specifically the three-carbon CI-3. d-nb.info
Another major formation route is the aqueous-phase reaction between propanal and hydrogen peroxide. copernicus.org Significant formation of α-hydroxyhydroperoxides (α-HHPs), including this compound, has been observed from this reversible nucleophilic addition. copernicus.orgresearchgate.net Theoretical models help determine the equilibrium constants for such reactions, predicting that α-HHP concentrations can reach micromolar (μM) levels in cloud water and potentially millimolar (mM) levels in aerosol liquid water. copernicus.org
Computational chemistry is used to calculate the energy barriers for potential decomposition reactions, thereby assessing their likelihood under specific conditions. A key theoretical finding for this compound is related to its decomposition into propanoic acid and water. d-nb.infocopernicus.org Calculations revealed that this specific pathway has a high energy barrier of 45.57 kcal mol⁻¹. d-nb.infocopernicus.org Such a high barrier suggests that this unimolecular decomposition reaction is not likely to be a significant fate for the compound under typical atmospheric conditions. d-nb.infocopernicus.org
However, other decomposition mechanisms may be more favorable. For example, studies on analogous α-HHPs have shown that their decomposition can be dramatically accelerated by the presence of water molecules in aerosol particles. acs.org This highlights the importance of considering the reaction environment in theoretical models. Furthermore, research on other organic hydroperoxides has shown they can decompose via metal-independent mechanisms, for instance, mediated by halogenated quinones, to form alkoxyl radicals. nih.gov
Intramolecular isomerization, particularly the migration of a hydrogen atom (H-shift), is a critical reaction class for hydroperoxides in atmospheric and combustion chemistry. researchgate.net For radicals structurally similar to this compound, such as hydroperoxyalkylperoxy (OOQOOH) radicals, theoretical studies have extensively investigated α-hydrogen migration. acs.org These reactions are important chain-branching pathways. acs.org
Using high-level composite methods like CBS-QB3, G3, and G4, scientists have determined rate rules for H-migration reactions that proceed through various ring-sized transition states (5-, 6-, 7-, and 8-membered rings). acs.org The studies consider migrations from primary, secondary, and tertiary carbon sites. It was found that for many analogous radicals, 1,5 and 1,6 H-migrations have comparable rates at lower temperatures (below ~830 K). acs.org While not specific to this compound itself, these theoretical frameworks provide robust estimates for the potential intramolecular isomerization pathways it might undergo.
Energy Barrier Calculations for Decomposition Reactions
Molecular Dynamics Simulations of Reactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, from individual molecules to large ensembles with solvent. labxing.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insight into conformational changes, solvent effects, and reaction dynamics. labxing.com
While no specific MD simulation studies focused solely on this compound are prominently published, the technique is highly applicable. MD simulations could be used to explore its interactions with water molecules in an aqueous aerosol environment, which is suggested to be critical for its decomposition. acs.org Simulations could also model its behavior at the air-water interface of an aerosol particle, providing insights into its partitioning and reactivity in a heterogeneous atmospheric environment. The general process involves preparing the system, performing energy minimization, equilibrating the solvent and ions, and then running a production simulation to generate trajectories for analysis. labxing.com
Atmospheric Chemical Modeling Incorporating this compound
Large-scale atmospheric chemical models, such as GEOS-Chem, are used to simulate the distribution and impact of trace gases and aerosols in the troposphere. copernicus.org These models rely on detailed chemical mechanisms that describe the oxidation of VOCs. d-nb.info
This compound is relevant to these models as an oxygenated intermediate in the atmospheric degradation of propanal and other biogenic VOCs. d-nb.inforesearchgate.net Models incorporating the photolysis of aldehydes like propanal are used to assess the impact on atmospheric budgets of species like molecular hydrogen. copernicus.org The formation of hydroperoxides and other secondary species from VOC oxidation is a key component of these models, as it directly influences the formation of secondary organic aerosol (SOA). d-nb.info The inclusion of α-HHP formation pathways has been shown to improve SOA simulations. researchgate.net Automated mechanism generators are increasingly used as screening tools to identify novel reaction pathways for implementation in these complex models. acs.org The data from theoretical studies on formation kinetics d-nb.infocopernicus.org and decomposition barriers d-nb.infocopernicus.org for this compound provide crucial parameters needed to accurately represent its chemistry within these larger atmospheric simulations.
Integration into Comprehensive Atmospheric Chemical Mechanisms
The atmospheric degradation of volatile organic compounds (VOCs) is a complex process involving a vast network of chemical reactions. Comprehensive atmospheric chemical mechanisms, such as the Master Chemical Mechanism (MCM), are detailed models that simulate these intricate processes. york.ac.uk The MCM is a near-explicit mechanism that describes the gas-phase chemistry of numerous primary emitted VOCs, containing thousands of elementary reactions for various species. york.ac.uk
This compound is an α-hydroxy hydroperoxide (α-HHP) formed from the reaction of a stabilized Criegee intermediate (CH₃CHOO) with a water molecule. researchgate.net This Criegee intermediate is a primary product of the ozonolysis of propene. acs.org The integration of such species into models like the MCM is crucial for accurately representing the atmospheric oxidation of alkenes. bham.ac.uk
Box modeling studies incorporating detailed chemical degradation schemes, such as those based on the MCM, are used to interpret data from atmospheric simulation chambers. bham.ac.uk For instance, to understand radical production from alkene ozonolysis, the MCM can be updated to include a more explicit representation of the alkene-ozone reaction mechanism and the subsequent fate of intermediates like this compound. bham.ac.uk
Theoretical calculations are fundamental to this integration. Quantum chemical calculations have been used to confirm the rapid H-migration in peroxy radicals formed from the decomposition of Criegee intermediates, which can lead to the formation of OH radicals. researchgate.net Furthermore, theoretical studies investigate the unimolecular and water-assisted decomposition pathways of α-HHPs. researchgate.net Calculations have shown that the unimolecular decomposition of these hydroperoxides is unlikely in the gas phase. researchgate.net Instead, water-assisted decomposition, which can generate carbonyl compounds and hydrogen peroxide or organic acids and water, is predicted to be the more efficient gas-phase loss process. researchgate.net This information is vital for constraining the representation of α-HHP chemistry within large-scale atmospheric models.
Models like GEOS-Chem, a global 3-D model of atmospheric chemistry, rely on such detailed chemical mechanisms to simulate the cycling of atmospheric constituents. nih.gov The accuracy of these models in predicting oxidant budgets and the formation of secondary pollutants depends on the correct implementation of the chemistry of species like this compound. nih.gov
Table 1: Role of Theoretical Studies in Atmospheric Chemical Mechanism Development
| Studied Aspect | Computational Method | Key Finding | Relevance to Mechanism |
| Decomposition Pathways | DFT, ab initio (CCSD(T), G2M-RCC5) | Water-assisted decomposition is more significant than unimolecular decomposition for α-HHPs in the atmosphere. researchgate.net | Guides the inclusion of dominant reaction pathways and exclusion of minor ones. |
| Radical Formation | Quantum Chemical Calculations | Confirmed fast H-migration in peroxy radicals post-Criegee intermediate decomposition, leading to OH radical generation. researchgate.net | Improves the accuracy of radical budget predictions in models. |
| Reaction Kinetics | Variational Transition State Theory (VTST) | Determines pressure- and temperature-dependent rate constants for reactions involving hydroperoxides. researchgate.net | Provides essential kinetic data for accurate model simulations under various atmospheric conditions. |
| Product Formation | Kinetic Investigation | Confirmed that the formation of this compound is a favored pathway in the ozonolysis of certain VOCs. d-nb.info | Validates reaction pathways and helps in predicting the formation of subsequent products. |
Prediction of Secondary Organic Aerosol (SOA) Formation Potential
Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere through the oxidation of gas-phase organic compounds. nih.govcopernicus.org These aerosols have significant impacts on air quality and climate. copernicus.org Oxygenated intermediates with low vapor pressure, such as those derived from the degradation of this compound, are key contributors to SOA formation. researchgate.net
The potential of this compound to form SOA is intrinsically linked to its atmospheric degradation pathways. As a hydroperoxide, its reactions can lead to the formation of highly functionalized, low-volatility products that can partition from the gas phase to the particle phase. d-nb.info Theoretical studies are essential for predicting which reaction pathways are most likely to yield these SOA precursors.
One proposed decomposition pathway for this compound leads to the formation of propanoic acid and water. d-nb.info However, theoretical calculations have indicated that this specific reaction has a high energy barrier (45.57 kcal mol⁻¹), making it less probable under typical atmospheric conditions. d-nb.info Despite this, propanoic acid has been observed as a product in chamber studies, suggesting that other, possibly more complex, oxidation pathways might be involved. d-nb.info
The degradation of carbonyl hydroperoxides, a class of compounds to which the oxidation products of this compound may belong, is known to lead to low-vapor-pressure polyfunctional species that are critical for SOA formation. researchgate.net The fate of these intermediates is crucial for predicting the ignition properties of fuels in combustion and for modeling SOA formation in the atmosphere. researchgate.net
The formation of peroxyhemiacetals (PHAs) is another important mechanism for SOA growth. d-nb.info This can occur when an aldehyde reacts with a multifunctional hydroperoxide. The degradation products of this compound could participate in such reactions, contributing to the initial growth of SOA particles. d-nb.info
Models that predict SOA formation, such as photochemical trajectory models, utilize detailed chemical mechanisms (like the MCM) coupled with representations of gas-to-particle partitioning to estimate the SOA yield from various VOCs. nih.gov The accuracy of these predictions for a VOC like propene depends heavily on the correct theoretical understanding of the fate of its oxidation products, including this compound.
Table 2: Theoretical Predictions on SOA Formation from this compound
| Precursor/Intermediate | Predicted Process | Key Products | SOA Relevance |
| This compound | Water-assisted decomposition | Carbonyls (e.g., propanal), H₂O₂, or organic acids. researchgate.netd-nb.info | Products can undergo further oxidation to form low-volatility species that partition to the aerosol phase. |
| This compound | Decomposition to Propanoic Acid | Propanoic acid, water. d-nb.info | Theoretical calculations suggest a high energy barrier, but experimental observation implies its possibility through other routes. d-nb.info Propanoic acid itself is relatively volatile, but indicates highly oxidized pathways are occurring. |
| Hydroperoxyalkylperoxy species | 1,5 H-shift isomerization | Hydroperoxyalkylperoxy species can isomerize to form highly functionalized products. researchgate.net | Leads to the formation of low-vapor-pressure species that are key components of SOA. researchgate.net |
| Multifunctional Hydroperoxides | Reaction with Aldehydes | Peroxyhemiacetals (PHAs). d-nb.info | PHAs are considered major components in the initial stages of SOA growth. d-nb.info |
Analytical Methodologies for the Detection and Characterization of 1 Hydroperoxypropan 1 Ol
Chromatographic Techniques
Chromatographic methods are essential for separating 1-hydroperoxypropan-1-ol from complex mixtures, such as those produced during the oxidation of propane (B168953) or propanal. rsc.orgresearchgate.net These techniques are often coupled with mass spectrometry for definitive identification.
Gas chromatography is a powerful tool for the analysis of volatile organic compounds. However, the thermal lability of hydroperoxides like this compound presents a significant challenge for GC-based methods, as they can decompose at the high temperatures used in the injector and column. nih.gov Despite this, GC-MS has been successfully used to identify the oxidation products of related compounds like 1-propanol, where intermediates such as propionaldehyde (B47417) are detected. nih.gov
For the analysis of hydroperoxides, derivatization techniques are often employed to convert the thermally unstable hydroperoxide group into a more stable derivative prior to GC analysis. While specific methods for this compound are not extensively documented, general approaches for hydroperoxide analysis can be inferred.
Research Findings: Studies on the oxidation of short-chain alkanes and aldehydes often utilize GC-MS to identify a range of products. For instance, in the analysis of n-propanol oxidation, GC-MS equipped with columns like a HP-5MS has been used to identify products such as propanal and propionic acid. rsc.org The analysis of volatile compounds from lipid oxidation, which includes short-chain aldehydes that can form hydroperoxides, has been performed using static headspace GC-MS. dss.go.th In such analyses, propanal, a precursor to this compound, is a commonly identified compound. dss.go.th
To mitigate thermal decomposition, specialized injection techniques and column conditions would be necessary. A potential GC method for a derivatized form of this compound could involve a non-polar capillary column with a temperature program starting at a low temperature to ensure the stability of the analyte.
Hypothetical GC-MS Parameters for Derivatized this compound:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injector Temperature | < 150 °C (to minimize decomposition) |
| Oven Program | Initial 40 °C, ramp to 250 °C at 10 °C/min |
| MS Detector | Electron Impact (EI) at 70 eV |
Liquid chromatography, particularly when coupled with mass spectrometry, is often more suitable for the analysis of thermally labile and polar compounds like this compound. nih.gov Reversed-phase HPLC is a common mode used for the separation of polar analytes. sciex.com
Research Findings: LC-MS/MS has emerged as a key technique for the analysis of organic peroxides in various matrices. nih.govchemrxiv.org For instance, ultra-high-pressure liquid chromatography coupled to a high-resolution mass spectrometer (UHPLC-HESI-HRMS) has been used to identify and separate organic peroxides formed during the oxidation of organic particles. nih.govacs.org The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives like formic acid to improve ionization. nih.gov
A study on the identification of organic hydroperoxides using atmospheric pressure chemical ionization (APCI)-MS/MS demonstrated the detection of various ROOH molecules. copernicus.org This technique could be applied to identify this compound, likely detecting its protonated molecule or adducts with reagent ions. The fragmentation of these ions in the tandem mass spectrometer would provide structural information.
Illustrative LC-MS Parameters for this compound Analysis:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Ionization Source | Electrospray Ionization (ESI) or APCI |
| MS Detection | Full scan and product ion scan modes |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Techniques
Spectroscopic methods provide crucial information about the molecular structure and functional groups present in this compound.
Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the propyl chain, the hydroxyl proton, and the hydroperoxyl proton. The proton on the carbon bearing both the hydroxyl and hydroperoxyl groups (C1) would likely appear as a multiplet. The chemical shift of the hydroperoxyl proton (-OOH) is typically found in a broad range and can be concentration and solvent dependent. chemistrysteps.comwashington.edu
Expected ¹³C NMR Data: The ¹³C NMR spectrum would show three signals corresponding to the three carbon atoms in the propane backbone. The chemical shift of the C1 carbon, being attached to two oxygen atoms, would be significantly downfield compared to the other two carbons.
Predicted NMR Chemical Shifts (δ, ppm) for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 4.5 - 5.0 (multiplet) | 95 - 105 |
| C2-H₂ | 1.5 - 1.8 (multiplet) | 30 - 35 |
| C3-H₃ | 0.9 - 1.1 (triplet) | 10 - 15 |
| -OH | 2.0 - 5.0 (broad singlet) | - |
| -OOH | 8.0 - 10.0 (broad singlet) | - |
Note: These are predicted values based on general NMR principles and data for similar functional groups.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H stretching of both the alcohol and hydroperoxide groups, as well as C-H and C-O stretching vibrations. acs.org
Research Findings: Studies on organic hydroperoxides have identified characteristic absorption bands. The O-H stretching vibration of the hydroperoxide group (-OOH) typically appears in the region of 3400-3600 cm⁻¹. mdpi.com This is often a sharp band, which can help distinguish it from the broader O-H stretching band of the alcohol group, which is subject to hydrogen bonding. mdpi.com The O-O stretching vibration is weaker and appears in the 820-880 cm⁻¹ region. royalsocietypublishing.org
Characteristic IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydroperoxide) | ~3400 - 3600 | Medium, Sharp |
| O-H Stretch (Alcohol) | ~3200 - 3500 | Strong, Broad |
| C-H Stretch (Alkyl) | ~2850 - 3000 | Strong |
| C-O Stretch | ~1000 - 1100 | Strong |
| O-O Stretch | ~820 - 880 | Weak to Medium |
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of a molecule. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov
For this compound (C₃H₈O₃), the exact mass of the molecular ion can be calculated and compared to the experimentally measured mass.
Calculated Exact Mass for this compound:
| Ion | Chemical Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₃H₈O₃ | 92.04734 |
| [M+H]⁺ | C₃H₉O₃⁺ | 93.05462 |
| [M+Na]⁺ | C₃H₈O₃Na⁺ | 115.03658 |
Research Findings: HRMS is instrumental in identifying organic peroxides in complex mixtures, such as secondary organic aerosols. chemrxiv.org In these studies, LC is coupled with HRMS (LC-HRMS) to first separate the components and then obtain their accurate mass. nih.govchemrxiv.org The fragmentation pattern observed in the MS/MS mode of an HRMS instrument can further confirm the structure. For a hydroperoxide, a characteristic neutral loss of H₂O₂ (34.01056 Da) or H₂O (18.01056 Da) from the protonated molecule might be observed. copernicus.org
Infrared (IR) Spectroscopy
Advanced Detection and Characterization Approaches
The transient and reactive nature of this compound, particularly in complex environmental matrices like the atmosphere, necessitates sophisticated analytical methodologies for its unambiguous detection and characterization. Advanced approaches, including hyphenated techniques and in-situ measurement methods, provide the necessary sensitivity, selectivity, and temporal resolution to study its formation, fate, and role in atmospheric chemistry.
Hyphenated Techniques in Environmental Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. grafiati.com For a thermally labile and potentially reactive compound like this compound, the combination of chromatography for separation and mass spectrometry for detection and structural elucidation is particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of atmospheric studies, Thermal Desorption GC-MS (TD-GC/MS) is frequently used to characterize the volatile organic compounds (VOCs) emitted from various sources and to monitor their atmospheric oxidation products. researchgate.net Studies on the ozonolysis of green leaf volatiles (GLVs) like cis-3-hexenyl acetate (B1210297) have employed TD-GC/MS to monitor the consumption of reactants and the evolution of gas-phase products. researchgate.net While this compound is a proposed key intermediate in such reactions, its direct detection by conventional GC-MS can be challenging due to its thermal instability, potentially leading to decomposition in the injector or on the column. d-nb.info However, the detection of its stable decomposition products, such as propanoic acid, provides indirect evidence of its formation. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of thermally labile and nonvolatile compounds, making it an ideal technique for hydroperoxides. mdpi.com The integration of High-Performance Liquid Chromatography (HPLC) with mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for the analysis of hydroperoxides without derivatization. mdpi.com
Ionization and Detection: Positive-ion APCI coupled with tandem mass spectrometry ((+)-APCI-MS/MS) has been developed as a specific method for identifying organic hydroperoxides (ROOH). copernicus.org This technique can be applied to complex samples, such as those from secondary organic aerosol (SOA) formation, where numerous ROOH molecules may be present. copernicus.org
Structural Characterization: Tandem mass spectrometry (MS/MS) provides crucial structural information. A characteristic fragmentation pathway for protonated ROOH molecules is the neutral loss of a hydrogen peroxide molecule (H₂O₂), which can be used as a diagnostic tool for identifying this class of compounds. copernicus.org
The table below summarizes key hyphenated techniques applicable to the analysis of this compound and related hydroperoxides.
Table 1: Hyphenated Analytical Techniques for Hydroperoxide Detection
| Technique | Principle | Application for this compound | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. | Analysis of volatile products from reactions forming this compound. Indirect evidence through decomposition products. | High separation efficiency for volatile compounds; well-established libraries for identification. | Potential for thermal decomposition of labile analytes like hydroperoxides. |
| LC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Direct detection and quantification of thermally labile hydroperoxides in atmospheric aerosol samples or laboratory simulations. | Avoids high temperatures, preventing analyte degradation; suitable for non-volatile and polar compounds. | Can be more complex than GC-MS; matrix effects can suppress ion signals. |
| LC-MS/MS | An LC-MS system with an additional stage of mass analysis for fragmenting selected ions to obtain structural information. | Confirmatory analysis and structural elucidation of this compound by identifying characteristic fragmentation patterns. | High selectivity and specificity; provides structural information for unambiguous identification. grafiati.com | Higher instrument cost and complexity. |
In-situ and Real-time Measurement Methods for Atmospheric Tracing
Understanding the atmospheric lifecycle of short-lived species like this compound requires analytical methods capable of in-situ measurements with high temporal resolution. These techniques monitor ambient air directly, minimizing artifacts associated with sample collection, storage, and preparation.
Chemical Ionization Mass Spectrometry (CIMS): CIMS is a highly sensitive and selective technique for real-time detection of trace gases. By using specific reagent ions, it can be tuned to detect particular classes of compounds. The development of CIMS has been a significant advancement for detecting hydroperoxides in the troposphere with high sensitivity. copernicus.org This method allows for rapid detection, capturing the dynamic changes in atmospheric concentrations of reactive intermediates.
Dual-Enzyme Fluorescence Spectroscopy: Wet chemical methods based on fluorescence spectroscopy have been adapted for airborne and ground-based in-situ measurements of hydroperoxides. The HYdrogen Peroxide and Higher Organic Peroxides (HYPHOP) monitor is a notable example. copernicus.orgcopernicus.org This instrument uses a dual-enzyme, dual-reactor system. copernicus.org In one channel, horseradish peroxidase (HRP) catalyzes a reaction between all hydroperoxides and p-hydroxyphenyl acetic acid (POPHA) to produce a fluorescent dimer. copernicus.orgcopernicus.org In the second channel, catalase is used to selectively destroy hydrogen peroxide (H₂O₂), allowing for the specific measurement of the sum of organic hydroperoxides (ROOH). copernicus.org This provides continuous, speciated data on hydroperoxide concentrations.
The table below compares the performance of these advanced in-situ and real-time measurement techniques.
Table 2: Comparison of In-situ and Real-time Atmospheric Measurement Methods
| Method | Principle | Typical Time Resolution | Typical Detection Limit | Specificity for Hydroperoxides |
| CIMS | Soft chemical ionization of trace gases followed by mass spectrometry. | Seconds to minutes | Sub-pptv to pptv | High (tunable by reagent ion) |
| PTR-MS | Soft chemical ionization (proton transfer) of VOCs followed by mass spectrometry. | Seconds | pptv | Moderate (detects based on mass-to-charge ratio) |
| HYPHOP | Wet chemical method using dual-enzyme fluorescence spectroscopy. | ~120 seconds copernicus.org | ~19 pptv for ROOH copernicus.org | High (differentiates H₂O₂ from total organic hydroperoxides) |
| AeroFAPA-MS | Soft ionization (Aerosol Flowing Atmospheric-Pressure Afterglow) of compounds in aerosols followed by MS. | Seconds nih.gov | ng m⁻³ range nih.gov | Detects a wide range of organic compounds; specificity depends on mass resolution. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
